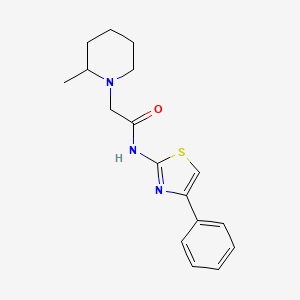

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

2-(2-Methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core linked to a phenyl group and an acetamide moiety substituted with a 2-methylpiperidine ring. This structural architecture combines key pharmacophores:

- Thiazole ring: Known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

- 2-Methylpiperidine: Enhances lipophilicity and influences receptor binding kinetics due to its bicyclic amine structure.

- Acetamide bridge: Facilitates molecular flexibility and interactions with enzymatic targets.

The compound’s design leverages the pharmacological versatility of thiazole derivatives, which are frequently explored for antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-7-5-6-10-20(13)11-16(21)19-17-18-15(12-22-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10-11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTPEVJSGSHFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylpiperidine.

Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction between a thioamide and a haloketone.

Coupling Reaction: The final step involves coupling the piperidine and thiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1.1. Formation of the Thiazole Ring

The thiazole core is often synthesized via cyclization reactions. For example, condensation of aldehydes with thiazolidinediones in the presence of piperidine catalysts can generate thiazole derivatives . Subsequent substitution at the 4-position with phenyl groups may involve coupling reactions or nucleophilic aromatic substitution.

1.2. Amide Bond Formation

The acetamide group at the 2-position is introduced via coupling reactions. For instance, reaction of a carboxylic acid derivative with an amine (e.g., 2-methylpiperidine) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or THF . This step requires careful control of temperature (20–30°C) and reaction time (4–8 hours) .

1.3. Piperidine Substitution

The 2-methylpiperidine moiety is introduced through alkylation or acylation reactions. For example, reacting a piperidine derivative with an electrophilic reagent (e.g., acyl chloride) under basic conditions.

Key Reaction Steps

A representative synthesis pathway is summarized below:

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

-

Thiazole ring : Subject to electrophilic substitution, oxidation, or coordination chemistry.

-

Acetamide group : Hydrolyzes under acidic/basic conditions to form carboxylic acids or amines.

-

Piperidine moiety : Acts as a nucleophile in alkylation or acylation reactions.

3.1. Possible Reactions

-

Nucleophilic Substitution : The thiazole sulfur can participate in substitution reactions with electrophiles.

-

Amidation/Hydrolysis : The acetamide group undergoes hydrolysis to yield carboxylic acids or amines under catalytic conditions.

-

Piperidine Alkylation : The piperidine ring can react with alkyl halides to form substituted derivatives .

Analytical Methods

To confirm the structure and purity:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

A. Impact of Piperidine vs. Piperazine Substitutions

- The 2-methylpiperidine moiety in the target compound confers higher lipophilicity and improved blood-brain barrier penetration compared to piperazine-containing analogs (e.g., 2-(4-phenylpiperazinyl)-N-(1,3-thiazol-2-yl)acetamide) .

- Piperidine’s conformational flexibility enhances binding to hydrophobic enzyme pockets, as seen in neuropharmacological analogs .

B. Role of Halogenation

- Halogenated derivatives (e.g., 2-chloro/bromo analogs) exhibit strong electron-withdrawing effects, improving target affinity but compromising solubility . The absence of halogens in the target compound may enhance bioavailability.

C. Thiazole Modifications

- Substituents on the thiazole ring (e.g., phenyl at position 4) are critical for π-stacking interactions with biological targets like DNA topoisomerases or microbial enzymes .

Biological Activity

The compound 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 314.46 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2OS |

| Molecular Weight | 314.46 g/mol |

| LogP | 4.3754 |

| Polar Surface Area | 36.829 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown their ability to induce apoptosis in various cancer cell lines. In particular, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against aggressive cancer types such as triple-negative breast cancer (MDA-MB-231) and glioblastoma .

Antimicrobial Properties

Thiazole-containing compounds are well-documented for their antimicrobial effects. A study highlighted that derivatives of thiazole showed potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL . This suggests that This compound may also possess similar antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, thiazole derivatives have been reported to exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This could position This compound as a candidate for further studies in inflammatory diseases.

Study 1: Anticancer Efficacy

A systematic investigation into the structure–activity relationship of thiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. For example, the introduction of a piperidine moiety improved the selectivity and potency against cancer cell lines .

Study 2: Antimicrobial Screening

In a high-throughput screening of various thiazole derivatives against non-tuberculous mycobacteria (NTM), several compounds exhibited over 50% inhibition at specific concentrations. This screening included derivatives structurally related to This compound , indicating potential for further development as antimicrobial agents .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions between 2-methylpiperidine and 4-phenyl-1,3-thiazol-2-amine precursors. Key steps include amide bond formation using coupling agents like EDC/HOBt in anhydrous DMF or THF. Reaction optimization involves adjusting temperature (60–80°C), solvent polarity, and catalyst ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves yield and purity. Similar thiazole-acetamide derivatives have been synthesized using α-haloketones or thiourea intermediates under controlled conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : ¹H/¹³C NMR confirms proton environments (e.g., piperidine CH₃ at ~1.2 ppm, thiazole C-H at ~7.5 ppm) and amide C=O (~170 ppm).

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS verifies the molecular ion ([M+H]⁺ predicted ~356.18 g/mol).

- X-ray Crystallography : SHELX software resolves stereochemistry and hydrogen-bonding networks, as seen in related thiazole-acetamide structures .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Kinase assays (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

Q. How can solubility challenges be addressed during formulation for biological testing?

Use co-solvents (DMSO ≤1%), cyclodextrin inclusion complexes, or lipid-based nanoemulsions. Adjust pH to ionize the compound (pKa ~7.5 predicted via ChemAxon). Physicochemical properties (logP ~1.2 , topological polar surface area ~87.8 Ų ) guide solvent selection. Pre-formulation studies with differential scanning calorimetry (DSC) assess polymorph stability .

Q. What computational methods predict binding affinity to target proteins?

- Molecular Docking : AutoDock Vina or Glide against crystal structures (e.g., EGFR, PDB: 1M17) identifies binding pockets.

- MD Simulations : GROMACS evaluates ligand-receptor complex stability over 100 ns trajectories.

- QSAR Models : Electronic parameters (HOMO/LUMO) correlate with activity in thiazole derivatives .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal methods (e.g., Western blot for apoptosis markers alongside viability assays). Ensure compound purity (>95% via HPLC) and stereochemical consistency, as racemic mixtures in some syntheses can skew results .

Q. What strategies enable selective functionalization of the thiazole ring?

- Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ at 0°C.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).

- Protection/Deprotection : Boc-protect the acetamide group before halogenation (NBS/light). Monitor via LC-MS to prevent over-functionalization .

Q. What in vitro models assess metabolic stability and pharmacokinetics?

- Liver Microsomes : Human/rat microsomes + NADPH measure metabolic half-life (t½).

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) identify metabolic pathways.

- PAMPA : Predicts blood-brain barrier permeability. Compare with reference drugs (e.g., imatinib) .

Q. How to elucidate the mechanism of action using omics approaches?

Q. How to validate crystallographic data without heavy atoms?

Use high-resolution data (≤1.0 Å) and twin refinement in SHELXL . Hirshfeld surface analysis confirms intermolecular interactions (e.g., C-H⋯O bonds). Compare DFT-optimized geometries (Gaussian 16) with experimental bond lengths. WinGX models disorder and validates thermal ellipsoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.